molecular formula C7H11NOS2 B1265747 3-Butyl-2-thioxothiazolidin-4-one CAS No. 21494-64-4

3-Butyl-2-thioxothiazolidin-4-one

Cat. No. B1265747
CAS RN: 21494-64-4
M. Wt: 189.3 g/mol
InChI Key: UTUUGODMVOQPEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Butyl-2-thioxothiazolidin-4-one and related thioxothiazolidinones typically involves multicomponent reactions or Knoevenagel condensation methods. Alizadeh and Zohreh (2009) reported a simple, highly efficient one-pot approach to the synthesis of 2-thioxo-1,3-thiazolidin-4-ones using primary amines, carbon disulfide, and fumaryl chloride in water, demonstrating the versatility and efficiency of synthesizing this class of compounds (Alizadeh & Zohreh, 2009).

Molecular Structure Analysis

Detailed molecular structure analysis, including X-ray diffraction and quantum chemical calculations, has been conducted for various thioxothiazolidinone derivatives. For example, Yahiaoui et al. (2019) focused on the molecular structure of a closely related compound, providing insights into the nonplanar geometry and confirming the structure through X-ray diffraction and density functional theory (DFT) calculations (Yahiaoui et al., 2019).

Chemical Reactions and Properties

The reactivity and chemical properties of 3-Butyl-2-thioxothiazolidin-4-one derivatives are influenced by their functional groups. Knoevenagel condensation is commonly used for the synthesis of these compounds, utilizing catalysts such as ethylenediamine diacetate (EDDA) for effective reactions. Holota et al. (2021) explored the synthesis of a derivative using EDDA, highlighting the utility of this catalyst in producing compounds with promising antimicrobial properties (Holota et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The synthesis methods often aim to optimize these properties for potential pharmaceutical applications. Metwally (2014) discussed an improved Knoevenagel condensation method that not only synthesizes derivatives efficiently but also influences their physical properties through the reaction conditions (Metwally, 2014).

Chemical Properties Analysis

The chemical properties of 3-Butyl-2-thioxothiazolidin-4-one derivatives, such as reactivity towards nucleophiles and electrophiles, stability, and their ability to participate in further chemical transformations, are significant for their application in synthetic organic chemistry and drug design. Studies like those by Jaiswal et al. (2019) provide insights into the annulation reactions for constructing thiazolidin-4-one derivatives, demonstrating their flexibility in synthesizing medicinally relevant scaffolds (Jaiswal et al., 2019).

Scientific Research Applications

Cancer Therapeutics

  • Scientific Field : Oncology
  • Application Summary : Thiazolidin-4-one derivatives, including 3-Butyl-2-thioxothiazolidin-4-one, have shown significant anticancer activities . They are considered important chemical skeletons that illustrate anticancer activity .
  • Methods of Application : Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These compounds are then tested for their anticancer activity by inhibition of various enzymes and cell lines .
  • Results or Outcomes : The compounds have shown significant anticancer activities . The detailed description of the existing modern standards in the field presented in this article may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

PIM Kinase Inhibition

  • Scientific Field : Biochemistry
  • Application Summary : 2-thioxothiazolidin-4-one derivatives were synthesized and evaluated as potent pan-PIM kinase inhibitors . PIM kinases are promising targets for new drug development because they play a major role in many cancer-specific pathways, such as survival, apoptosis, proliferation, cell cycle regulation, and migration .
  • Methods of Application : The 2-thioxothiazolidin-4-one derivatives were synthesized and their inhibitory activities on PIM kinases were evaluated and compared .
  • Results or Outcomes : Optimized compounds showed single-digit nanomolar IC50 values against all three PIM kinases with high selectivity over 14 other kinases .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : Certain 2-thioxothiazolidin-4-one analogs have shown selective antimicrobial activity against both tested M. luteus clinical strains .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound showed non-significant activity against S. aureus clin N 23 .

Knoevenagel Reaction Catalyst

  • Scientific Field : Organic Chemistry
  • Application Summary : The Knoevenagel reaction is an essential synthetic tool in the organic and medicinal chemistry of thiazolidin-4-one derivatives . In a recent study, ethylenediamine diacetate (EDDA) was used as an effective catalyst for the interaction of 2-thioxothiazolidin-4-one with 4-(tert-butyl)cyclohexanone .
  • Methods of Application : The structure of the novel synthesized 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one was confirmed by 1H-, 13C-NMR, LC-MS, IR, and UV spectra .
  • Results or Outcomes : The synthesized compound possesses satisfactory drug-like parameters and promising antimicrobial properties, and presents interest as a prospective intermediate for the forthcoming design of biologically active small molecules .

Leukemia Treatment

  • Scientific Field : Hematology
  • Application Summary : 2-Thioxothiazolidin-4-one derivatives were synthesized and evaluated as potent inhibitors of proviral integration site for Moloney murine leukemia virus (PIM) kinases . PIM kinases are proto-oncogenic kinases involved in the regulation of several cellular processes .
  • Methods of Application : The 2-thioxothiazolidin-4-one derivatives were synthesized and their inhibitory activities on PIM kinases were evaluated and compared .
  • Results or Outcomes : Optimized compounds showed single-digit nanomolar IC50 values against all three PIM kinases with high selectivity over 14 other kinases . Compound 17 inhibited the growth of Molm-16 cell lines (EC50 = 14 nM) and modulated the expression of pBAD and p4EBP1 in a dose-dependent manner .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : The synthesized 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one showed promising antimicrobial properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound showed selective antimicrobial activity against both tested M. luteus clinical strains .

Organic Solar Cells

  • Scientific Field : Material Science
  • Application Summary : 3-Butyl-2-thioxothiazolidin-4-one and its derivatives have been used in the development of all-small-molecule organic solar cells . These solar cells show great potential for commercialization due to their good batch-to-batch reproducibility and non-halogen solvent processing .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The solar cells based on 3-Butyl-2-thioxothiazolidin-4-one achieved high power conversion efficiencies of 15.0% in binary device and 16.1% in ternary device under thermal annealing treatment .

Halogen Exchange Reaction Catalyst

  • Scientific Field : Organic Chemistry
  • Application Summary : 3-Butyl-2-thioxothiazolidin-4-one and its derivatives play an essential role in the halogen exchange reaction . This reaction is a key step in the synthetic pathways for thiazolidin-4-one-bearing drugs .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results or outcomes were not detailed in the source .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : The synthesized 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one showed promising antimicrobial properties .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compound showed selective antimicrobial activity against both tested M. luteus clinical strains .

Safety And Hazards

The safety data sheet for “3-Butyl-2-thioxothiazolidin-4-one” provides information on its hazards, handling and storage, exposure controls/personal protection, and first-aid measures .

Future Directions

Thiazolidin-4-one derivatives, including “3-Butyl-2-thioxothiazolidin-4-one”, present interest as prospective intermediates for the forthcoming design of biologically active small molecules . They possess satisfactory drug-like parameters and promising antimicrobial properties . The appearance of new information about the activity of thiazolidin-4-ones requires regular systematization and analysis .

properties

IUPAC Name

3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS2/c1-2-3-4-8-6(9)5-11-7(8)10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUUGODMVOQPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80175821
Record name Rhodanine, 3-butyl-
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Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butyl-2-thioxothiazolidin-4-one

CAS RN

21494-64-4
Record name 3-Butyl-2-thio-4-thiazolidinone
Source CAS Common Chemistry
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Record name 3-Butyl-2-thio-4-thiazolidinone
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Record name NSC190633
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190633
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Record name Rhodanine, 3-butyl-
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Record name 3-butyl-2-thioxothiazolidin-4-one
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Record name 3-BUTYL-2-THIO-4-THIAZOLIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
X Liang, H Fu, P Xiao, H Fang, X Hou - Bioorganic Chemistry, 2020 - Elsevier
Lymphoid-specific tyrosine phosphatase (LYP), which exclusively exists in immune cells and down-regulates T cell receptor signaling (TCR), has becoming a potent target for various …
Number of citations: 8 www.sciencedirect.com
F Aryanasab, A Shokri, MR Saidi - Scientia Iranica, 2013 - scientiairanica.sharif.edu
A novel synthesis of 3-substituted rhodanine and thiazolidine-2,4-dione derivatives starting from aliphatic primary amines, carbon disulfide, and methyl 2-bromoacetate is described. …
Number of citations: 5 scientiairanica.sharif.edu
I Shafiq, M Khalid, M Muneer, MA Asghar… - Materials Chemistry and …, 2023 - Elsevier
… -2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(5,6-bis((2-ethylhexyl)oxy)naphtho[2,1-b:3,4-b']dithiophene-9,2-diyl))bis (methaneylylidene))bis(3-butyl-2-thioxothiazolidin-4-one)) donor …
Number of citations: 7 www.sciencedirect.com
C An, Y Qin, T Zhang, Q Lv, J Qin, S Zhang… - Journal of Materials …, 2021 - pubs.rsc.org
… Subsequently, dialdehyde compound 3a (3b) was transformed into a desired SM donor of B3T-T (B3T-P) by Knoevenagel reactions with 3-butyl-2-thioxothiazolidin-4-one (4) in a good …
Number of citations: 21 pubs.rsc.org
Z Chen, W Song, K Yu, J Ge, J Zhang, L Xie, R Peng… - Joule, 2021 - cell.com
… (2-ethylhexyl)thio) phenyl)benzo[1,2b:4,5-b’]dithiophene-2,6-diyl)bis(4,4-dihexyl-4H-silolo[3,2-b:4,5-b’]dithiophene-6, 2-diyl))bis(methaneylylidene))bis(3-butyl-2-thioxothiazolidin-4-one)…
Number of citations: 142 www.cell.com
JR Vaidya, E Appalanaidu, MR Busireddy… - Indian Journal of …, 2020 - op.niscpr.res.in
We have designed AD-π-DA type three new small molecular donor materials denoted as FD-IND, FD-DCV andFD-NBR, which have been synthesised and their photo-physical, …
Number of citations: 3 op.niscpr.res.in
MR Busireddy, VNR Mantena, NR Chereddy… - Organic …, 2016 - Elsevier
Two small molecular organic materials denoted as ICT1 and ICT2 with AD 1 -D 2 -D 1 -A architecture have been synthesized and their thermal, photo-physical, electrochemical and …
Number of citations: 29 www.sciencedirect.com
H Dai - 2020 - spiral.imperial.ac.uk
Soluble processable organic semiconductors offer several advantages over their traditional inorganic counterparts. They can be processed by a variety of large-area techniques, are …
Number of citations: 2 spiral.imperial.ac.uk
BH Jiang, YP Wang, YW Su, JF Chang, CC Chueh… - Solar Rrl, 2021 - Wiley Online Library
… ,5′-((4,4′,4″,8,8′,8″-hexakis(5-(2-ethylhexyl)thiophen-2-yl)-[2,2′:6′,2″-terbenzo[1,2-b:4,5-b′]dithiophene]-6,6″diyl)bis(methanylylidene))bis(3-butyl-2-thioxothiazolidin-4-one…
Number of citations: 16 onlinelibrary.wiley.com
NY Doumon, L Yang, F Rosei - Nano Energy, 2022 - Elsevier
Incorporating a third element in the active layer of organic photovoltaic (OPV) devices is a promising strategy towards improving the efficiency and stability of this technology while …
Number of citations: 80 www.sciencedirect.com

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